molecular formula C30H47Cl2N5O7S B2585791 (2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Cat. No.: B2585791
M. Wt: 692.7 g/mol
InChI Key: JUGLITFMQVMQDY-SGROTYDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

VH 032 - Linker 1 plays a crucial role in biochemical reactions. It is used in the recruitment of the von Hippel-Lindau (VHL) protein . The compound interacts with VHL E3 ligase , a key enzyme in the ubiquitin-proteasome system, facilitating the degradation of target proteins .

Cellular Effects

The effects of VH 032 - Linker 1 on cells are primarily due to its role in the degradation of target proteins. By recruiting the VHL protein, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of VH 032 - Linker 1 involves its interaction with the VHL protein. This interaction leads to the degradation of target proteins, influencing various cellular processes. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

VH 032 - Linker 1 is involved in the ubiquitin-proteasome system, a crucial metabolic pathway in cells. It interacts with the VHL protein, a key component of this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 032 - linker 1 involves multiple steps, starting with the preparation of the von Hippel-Lindau ligand. The ligand is then functionalized with a polyethylene glycol linker. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and require careful control of temperature and pH to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of VH 032 - linker 1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in a lyophilized form to ensure stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

VH 032 - linker 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various conjugates of the von Hippel-Lindau ligand with different target proteins. These conjugates are used in the development of PROTACs for targeted protein degradation .

Scientific Research Applications

VH 032 - linker 1 has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in cancer therapy by targeting specific proteins for degradation.

    Industry: Utilized in the development of new therapeutic agents and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH 032 - linker 1 is unique due to its high potency and specificity for the von Hippel-Lindau/hypoxia-inducible factor 1 alpha interaction. Its incorporation of a polyethylene glycol linker allows for versatile conjugation to various target proteins, making it a valuable tool in the development of PROTACs .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGLITFMQVMQDY-SGROTYDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47Cl2N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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